molecular formula C11H14ClNO3 B2796844 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride CAS No. 2094163-63-8

8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride

Cat. No.: B2796844
CAS No.: 2094163-63-8
M. Wt: 243.69
InChI Key: PZPQWJALBNLRFI-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride (CAS 2094163-63-8) is a chiral tetrahydroisoquinoline derivative of significant interest in medicinal and organic chemistry research. This compound serves as a versatile building block for the synthesis of complex molecules. Its structure, featuring both a carboxylic acid and a basic amine functionality, makes it a valuable precursor for the development of chiral ligands and catalysts. Researchers utilize similar tetrahydroisoquinoline-3-carboxylic acid scaffolds to create tridentate ligands that coordinate with various transition metals, such as Cu²⁺, Co²⁺, and Fe³⁺, for applications in enantioselective catalysis, including nitroaldol (Henry) and Michael addition reactions . Beyond catalysis, the tetrahydroisoquinoline core is a privileged structure in drug discovery. This scaffold is found in compounds with a broad spectrum of investigated biological activities, including antimalarial , antiviral, and antibacterial properties . Furthermore, related tetrahydroisoquinoline-3-carboxylic acid derivatives have been studied for their potential to treat dopaminergic neurological diseases, such as Parkinson's disease, by improving the bioavailability of levodopa in the brain . With a molecular formula of C11H14ClNO3 and a molecular weight of 243.69 g/mol , this high-purity reagent is intended for research purposes only. It is not for diagnostic or therapeutic use and is strictly meant for use by qualified professionals in a controlled laboratory setting. Please note that this product is subject to cold-chain transportation and is currently out of stock. Contact us to check future availability.

Properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-15-10-3-2-8(11(13)14)7-4-5-12-6-9(7)10;/h2-3,12H,4-6H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPQWJALBNLRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CNCCC2=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride typically involves multiple steps, starting from simple precursors. One common approach is the Biltz synthesis, which involves the cyclization of a suitable amino acid derivative followed by methoxylation and hydrochloride formation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Pictet–Spengler Cyclization

This reaction is widely used to construct the THIQ core. In one protocol :

  • Step 1 : Condensation of 2-(3,4-dimethoxyphenyl)ethylamine (25) with an aldehyde/ketone forms an imine intermediate.

  • Step 2 : Cyclization under acidic conditions (e.g., BF₃·OEt₂) yields the THIQ scaffold.

  • Example : Synthesis of laudanosine (29) and xylopinine (30) via intermediates 26–28 .

Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

A two-step synthesis combining Petasis and Pomeranz–Fritsch–Bobbitt methods achieves enantioselective THIQ formation :

  • Petasis Reaction : Reacting 2,2-diethoxyethylamine with 3,4-dimethoxyphenylboronic acid and glyoxylic acid yields N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one.

  • Cyclization : Acid-mediated cyclization forms the THIQ core with 70–80% yields .

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification for protection or derivatization:

  • Methyl ester formation : Treatment with SOCl₂/MeOH converts the acid to its methyl ester .

  • Hydrolysis : Basic or acidic hydrolysis regenerates the carboxylic acid .

Reductive Amination

The secondary amine participates in reductive amination:

  • Example : Reaction with ketones (e.g., acetophenone) in the presence of NaBH₃CN yields N-alkylated derivatives with >90% conversion .

Asymmetric Transfer Hydrogenation (ATH)

Chiral catalysts like (R,R)-RuTsDPEN (69) enable enantioselective reductions :

  • Substrate : Isoquinoline moiety 68 .

  • Conditions : HCO₂H/Et₃N, 40°C, 24h.

  • Outcome : >95% ee for product 70 .

Superbase-Mediated Cyclization

LiDA-KOR superbase induces regioselective ring formation :

EntryReactantProductYield (%)
13a 7a 66
23b 7b 71
33c 7c 56

Salt Formation and Stability

The hydrochloride salt is formed via protonation of the free base with HCl gas in Et₂O or aqueous HCl :

  • Stability : Stable under inert atmospheres at room temperature .

  • Solubility : Highly soluble in polar solvents (e.g., H₂O, MeOH) .

Yields in Superbase-Mediated Reactions

ReactantR₃R₄ProductYield (%)
3a HH7a 66
3b 6-OMe7-OMe7b 71
3c 6-OMeH7c 56

Stereoselective ATH Results

SubstrateCatalystee (%)
68 (R,R)-RuTsDPEN>95

Scientific Research Applications

Neuropharmacological Studies

Research has indicated that tetrahydroisoquinoline derivatives exhibit potential neuroprotective properties. For instance, studies have shown that compounds similar to 8-methoxy-1,2,3,4-tetrahydroisoquinoline can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.

  • Mechanism of Action : These compounds often act as antagonists or modulators of various neurotransmitter receptors including dopamine and serotonin receptors, which are crucial in the regulation of mood and cognition.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various pathogens. In vitro studies demonstrated that derivatives of tetrahydroisoquinoline possess activity against Gram-positive and Gram-negative bacteria.

  • Case Study : A study published in PubMed evaluated the antibacterial effects of related compounds on Escherichia coli, suggesting a pro-drug mechanism where the compound exhibits activity only after metabolic conversion .

Chemical Synthesis

8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

  • Reactions : The compound can participate in cross-dehydrogenative coupling reactions and can be utilized in the formation of iminium ions for further nucleophilic additions .

Drug Development

The structural features of this compound have made it a target for drug development efforts aimed at synthesizing new therapeutic agents. Its derivatives are being explored for their potential as small molecule inhibitors in cancer therapy.

Data Table: Summary of Applications

Application AreaDescriptionReferences
NeuropharmacologyModulates neurotransmitter systems; potential for neuroprotection ,
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria ,
Synthetic Organic ChemistryPrecursor for complex organic molecules; useful in various chemical reactions ,
Drug DevelopmentTarget for new therapeutic agents; potential small molecule inhibitors ,

Mechanism of Action

The mechanism by which 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Research and Application Insights

  • Drug Synthesis : The target compound’s carboxylic acid group enables conjugation with amines or alcohols, as seen in , where similar structures are used in peptidomimetic synthesis .
  • Structure-Activity Relationships (SAR) : Fluorine substitution () at position 5 reduces metabolic degradation compared to methoxy, while chloro groups () enhance halogen bonding in target engagement .

Biological Activity

8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its structural similarity to various biologically active isoquinoline derivatives. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride
  • Molecular Formula : C12_{12}H15_{15}NO3_3·HCl
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 152722-51-5

Research indicates that tetrahydroisoquinoline derivatives exhibit various biological activities, including:

  • Anticancer Activity : Compounds similar to 8-methoxy-1,2,3,4-tetrahydroisoquinoline have shown efficacy in inhibiting cancer cell proliferation by targeting Bcl-2 family proteins. For instance, a study demonstrated that related compounds could bind to Bcl-2 and Mcl-1 proteins with high affinity (Ki = 5.2 µM), inducing apoptosis in cancer cells through caspase activation .
  • Neuroprotective Effects : Some tetrahydroisoquinolines have been studied for their neuroprotective properties against oxidative stress and neurodegeneration. The presence of methoxy groups in the structure may enhance these effects by modulating neurotransmitter systems.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline derivatives:

Study ReferenceActivity TestedKey Findings
AnticancerInduced apoptosis in Jurkat cells; significant binding to Bcl-2 and Mcl-1 (Ki = 5.2 µM).
AntimicrobialInhibition of NDM-1 metallo-beta-lactamase activity; potential against antibiotic-resistant bacteria.
AntiproliferativeDemonstrated cytotoxicity against MOLT-3 cell lines; structure–activity relationship (SAR) established for improved efficacy.

Case Study 1: Cancer Cell Apoptosis

In a recent study involving the synthesis of various tetrahydroisoquinoline derivatives, compound 11t was identified as having potent anti-proliferative effects against human leukemia cells. The mechanism involved the activation of caspase pathways leading to apoptosis. This highlights the potential therapeutic applications of 8-methoxy derivatives in oncology .

Case Study 2: Antibiotic Resistance

Another investigation focused on the ability of related compounds to inhibit NDM-1 enzyme activity. This enzyme is responsible for antibiotic resistance in many bacterial strains. The study found that certain derivatives effectively reduced bacterial growth by inhibiting this enzyme, suggesting a promising avenue for developing new antibiotics .

Q & A

Basic: What are the key synthetic routes for preparing 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Ring formation : Start with a Pictet-Spengler reaction to construct the tetrahydroisoquinoline core, using a β-arylethylamine precursor and a carbonyl compound under acidic conditions .
  • Methoxy introduction : Electrophilic aromatic substitution (EAS) or nucleophilic substitution can introduce the methoxy group at the 8-position. For example, use methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
  • Carboxylic acid functionalization : Oxidize a methyl ester intermediate (e.g., using KMnO₄ or CrO₃) to the carboxylic acid, followed by HCl treatment to form the hydrochloride salt .
    Key reagents : Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and trifluoroacetic acid (acidic cyclization) are commonly employed .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : Identify proton environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the tetrahydroisoquinoline ring) and carbon backbone .
    • Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ for C₁₂H₁₅ClNO₃: 256.07) .
  • Purity assessment :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% typical for research-grade material) .

Basic: How can initial biological activity screening be designed for this compound?

Answer:

  • In vitro assays :
    • Neuroprotection : Test against glutamate-induced cytotoxicity in SH-SY5Y cells, measuring viability via MTT assay .
    • Enzyme inhibition : Screen for monoamine oxidase (MAO) or acetylcholinesterase (AChE) inhibition using fluorometric or colorimetric kits .
  • Dosage : Start with 1–100 µM concentrations, ensuring solubility in DMSO/PBS mixtures (<0.1% DMSO final) .

Advanced: How does the 8-methoxy substituent influence structure-activity relationships (SAR) compared to other analogs?

Answer:

  • Electronic effects : The 8-methoxy group’s electron-donating nature enhances resonance stabilization of the tetrahydroisoquinoline ring, potentially increasing binding affinity to serotonin or dopamine receptors .
  • Steric considerations : Compared to 5-methoxy or 7-fluoro analogs ( ), the 8-position may reduce steric hindrance in planar targets (e.g., enzyme active sites) .
  • Comparative data : Replace the methoxy group with halogens (e.g., Cl, F) or methyl to evaluate changes in IC₅₀ values for target enzymes .

Advanced: What mechanistic studies can elucidate unexpected byproducts during oxidation steps?

Answer:

  • Reaction monitoring : Use in situ IR spectroscopy to track carbonyl formation (C=O stretch at ~1700 cm⁻¹) during ester oxidation .
  • Byproduct identification : Employ LC-MS/MS to detect intermediates (e.g., over-oxidation to quinoline derivatives) .
  • Computational modeling : DFT calculations (e.g., Gaussian) can predict transition states and explain regioselectivity issues .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Purity verification : Re-analyze disputed batches via HPLC-ELSD to rule out impurities .
  • Assay standardization : Compare protocols for cell lines (e.g., SH-SY5Y vs. PC12), serum concentrations, and incubation times .
  • Meta-analysis : Use tools like ROS/MAP kinase pathway inhibitors to isolate confounding variables in neuroprotection studies .

Advanced: What strategies optimize yield in the final hydrochloride salt formation?

Answer:

  • Counterion selection : Test HCl vs. HBr gas in anhydrous ether to precipitate the salt, monitoring pH (target pH ~2–3) .
  • Crystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C for slow crystallization, improving crystal purity .
  • Yield analysis : Compare gravimetric yields (>80% achievable) with elemental analysis (Cl⁻ content via ion chromatography) .

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